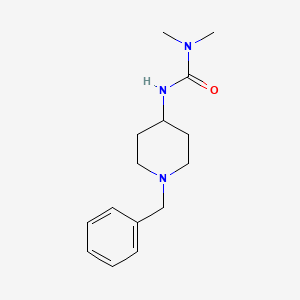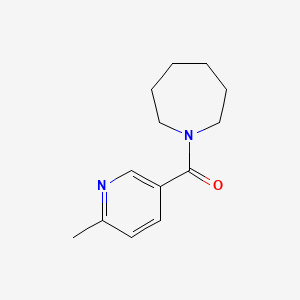
3-(1-Benzylpiperidin-4-yl)-1,1-dimethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Benzylpiperidin-4-yl)-1,1-dimethylurea (BDU) is a compound that has gained significant attention due to its potential use in scientific research. This compound belongs to the class of piperidine derivatives and has been found to have various biochemical and physiological effects.
作用机制
The exact mechanism of action of 3-(1-Benzylpiperidin-4-yl)-1,1-dimethylurea is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain. This compound has also been found to increase the release of dopamine in the brain, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of GABA and dopamine in the brain, which may contribute to its anticonvulsant and anxiolytic effects. This compound has also been found to have neuroprotective effects in animal models of Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 3-(1-Benzylpiperidin-4-yl)-1,1-dimethylurea in lab experiments is its ability to cross the blood-brain barrier, which makes it a useful tool for studying the effects of drugs on the central nervous system. However, one limitation is that this compound has a short half-life, which may make it difficult to study its long-term effects.
未来方向
There are several future directions for the study of 3-(1-Benzylpiperidin-4-yl)-1,1-dimethylurea. One area of research is the development of this compound analogs with improved pharmacokinetic properties. Another area of research is the study of this compound in animal models of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Finally, the potential use of this compound as a therapeutic agent for these disorders should be explored further.
Conclusion:
In conclusion, this compound is a compound with potential applications in scientific research. Its ability to cross the blood-brain barrier and its anticonvulsant, anxiolytic, and antidepressant effects make it a useful tool for studying the effects of drugs on the central nervous system. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成方法
3-(1-Benzylpiperidin-4-yl)-1,1-dimethylurea can be synthesized through a multi-step process starting with the reaction of 4-piperidone with benzyl chloride to form N-benzylpiperidin-4-one. This intermediate is then reacted with dimethylamine to form N-benzyl-4-(dimethylamino) piperidine, which is further reacted with phosgene and methylamine to form this compound.
科学研究应用
3-(1-Benzylpiperidin-4-yl)-1,1-dimethylurea has been found to have potential applications in scientific research. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. This compound has also been found to have potential as a treatment for Parkinson's disease due to its ability to increase dopamine levels in the brain.
属性
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-17(2)15(19)16-14-8-10-18(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYVWFMMLZNAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7508330.png)

![N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B7508348.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7508370.png)


![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508387.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508389.png)



